LEAD FERROCYANIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ferrocyanide has been studied extensively . It has been shown that cyanide can potentially be stored and stockpiled as ferrocyanide, which is more stable . The formation rates and yields of ferrocyanide have been investigated as a function of various environmental parameters, such as pH, temperature, and concentration .

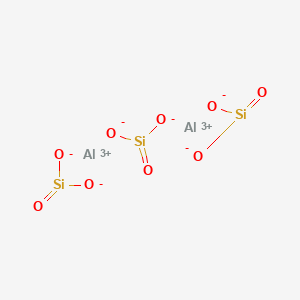

Molecular Structure Analysis

The molecular structure of Ferrocyanide has been analyzed in several studies . It is a diamagnetic species, featuring a low-spin iron (II) center in an octahedral ligand environment . The structure of Ferrocyanide is also influenced by the presence of Fe (CN) 6^4− defect vacancies .

Chemical Reactions Analysis

Ferrocyanide undergoes various chemical reactions . For instance, treatment of ferrocyanide with ferric-containing salts gives the intensely colored pigment Prussian blue . Ferrocyanide is reversibly oxidized by one electron, giving ferricyanide .

Physical And Chemical Properties Analysis

Ferrocyanide is a colorless to yellowish crystalline powder with a slightly bitter taste . It is soluble in water and slightly soluble in alcohol . The solubility of Ferrocyanide has been found to be up to 2.3 M .

Aplicaciones Científicas De Investigación

Application in Acetylcholinesterase Localization

Lead ferrocyanide has been utilized in a method for acetylcholinesterase (AChE) localization. In a study, it was used as a trapping agent for the ferrocyanide ion formed by the reduction of ferricyanide by thiocholine, released enzymatically from acetylthiocholine. This method enabled fine localization of AChE in various tissues (Eránkö et al., 1967).

Cyanide Determination in Presence of Ferrocyanide

In environmental analysis, lead ferrocyanide has been referenced in methods to determine cyanide concentrations in the presence of ferrocyanide. A study described a method preventing the decomposition of ferrocyanide during cyanide distillation (Roberts & Jackson, 1971).

In Neuropathy Research

Research has utilized lead ferrocyanide in studying axonal remodeling in lead-induced demyelinating neuropathy in rats. This involved staining single-teased fibers with a ferric ion-ferrocyanide method (Coria et al., 1984).

In Electrochemical Sensors

Lead ferrocyanide is referenced in the development of electrochemical sensors. A study on an easy-to-use electrochemical sensor for detecting lead ions used core-shell nanoparticles as a sensitive platform, highlighting its application in detecting heavy metal ions (Kong et al., 2018).

In Potentiometric Stripping Analysis

A study employed potassium ferrocyanide as a reducing agent on a glassy carbon electrode for potentiometric stripping analysis of lead, demonstrating its utility in determining trace amounts of lead in samples (Zhang et al., 1995).

Ferroelectric Films Research

In the field of ferroelectric materials, research has explored alternatives to lead-based materials due to their environmental implications. A study increased the Curie temperature of micrometer-thick films of BaTiO(3) by interspersing stiff, self-assembled vertical columns of Sm(2)O(3), presenting an alternative to lead-based ferroelectric materials (Harrington et al., 2011).

Heavy Metal Removal Studies

Lead ferrocyanide is also mentioned in studies on heavy metal removal. One study focused on a polypyrrole-based adsorbent for lead ion removal from aqueous solutions, demonstrating its effectiveness and providing insights into heavy metal adsorption mechanisms (Sarojini et al., 2021).

Analysis of Calcium Supplements

A method involving lead hydride generation from acid solution containing potassium ferricyanide as an oxidizing agent was used for the determination of lead in calcium supplements, showcasing its application in analytical chemistry (Tyson et al., 2000).

Soil Micro-Ecology and Heavy Metal Remediation

Research on iron nanoparticles for the remediation of lead-contaminated soil and its effects on soil micro-ecology has also been conducted. This study helps in understanding the potential of these nanoparticles in environmental remediation (Peng et al., 2019).

Safety And Hazards

Direcciones Futuras

The future directions of Ferrocyanide research are focused on its potential applications in energy storage . For instance, Ferrocyanides and ferricyanides are among the most employed positive electrolyte materials in aqueous flow battery research . Researchers are investigating the cation-dependent solubility and stability of these materials for use in energy-dense flow batteries .

Propiedades

Número CAS |

14402-61-0 |

|---|---|

Nombre del producto |

LEAD FERROCYANIDE |

Fórmula molecular |

C6FeN6Pb2 |

Peso molecular |

626.35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)